Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
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Overview
Description
Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound with the formula C20H25NO4 and a molecular weight of 343.42 . It is used in proteomics research . This compound is a derivative of Butamben, which is known to enhance BMP-2-stimulated commitment of C2C12 cells into osteoblasts with induction of voltage-gated potassium channel expression .
Scientific Research Applications
Synthesis and Chemical Properties
Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound that can participate in various chemical reactions due to its functional groups. For instance, it has been utilized in the synthesis of complex molecules and in the study of chemical reactions. The compound's ability to undergo reactions such as aminohydroxylation and dihydroxylation underlines its versatility in synthetic chemistry. This has been demonstrated in the highly diastereoselective synthesis of complex sugar derivatives, highlighting its role in the asymmetric synthesis of important biomolecules (Csatayová et al., 2011).
Antibacterial Applications
Compounds related to this compound have been explored for their antibacterial properties. For example, derivatives of this compound have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. This is particularly relevant in the context of developing new antimicrobials in response to increasing antibiotic resistance. The synthesis of novel benzoxazine derivatives and their evaluation against bacterial strains offer insights into the potential of such compounds in medical applications (Shakir et al., 2020).
Optical and Material Science
In the field of materials science, this compound and its derivatives can contribute to the development of new materials with unique optical properties. Research into Schiff base compounds derived from similar structures has revealed their potential in creating materials with nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The study of these compounds provides a foundation for designing materials with desirable optical limiting properties, opening avenues for their use in optical devices (Abdullmajed et al., 2021).
Gastroprotective Effects
The exploration of this compound derivatives for their biological activities extends to gastroprotective effects. Studies on related compounds have demonstrated their potential in protecting against gastric ulcers, suggesting avenues for developing new therapeutic agents for gastrointestinal disorders. The gastroprotective activity of such compounds, evidenced through increased mucus secretion and modulation of antioxidative enzymes, highlights the therapeutic potential of derivatives of this compound in treating gastric mucosal injuries (Halabi et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,21-22H,3-5,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFCSTXCRVTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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